REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](/[CH:9]=[CH:10]/[C:11]([O:13]C)=O)=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.C[O-].[Na+]>C(O)C>[Cl:8][C:6]1[CH:7]=[C:2]2[C:3]([CH:9]=[CH:10][C:11](=[O:13])[NH:1]2)=[N:4][CH:5]=1 |f:1.2|
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Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=C(C1)Cl)/C=C/C(=O)OC
|
Name
|
sodium methoxide
|
Quantity
|
0.786 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 h until the starting material
|
Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CN=C2C=CC(NC2=C1)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |